1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid
Description
1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative characterized by a (2-bromo-4-chlorophenoxy)methyl substituent. This structure combines a halogenated aromatic ring (bromo and chloro groups at positions 2 and 4) with a cyclopropane-carboxylic acid backbone.
Properties
Molecular Formula |
C11H10BrClO3 |
|---|---|
Molecular Weight |
305.55 g/mol |
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrClO3/c12-8-5-7(13)1-2-9(8)16-6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
QSEMQGRXRFEQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=C(C=C(C=C2)Cl)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Malonic Ester Cyclization
The malonic ester synthesis, a classical method for cyclopropane derivatives, involves double alkylation of diethyl malonate followed by ring closure under basic conditions2. For the target compound:
-
Alkylation : Diethyl malonate reacts with 1,2-dibromoethane in the presence of sodium ethoxide, forming a dialkylated intermediate.
-
Cyclization : Treatment with aqueous NaOH induces intramolecular nucleophilic substitution, yielding cyclopropane-1,1-dicarboxylic acid.
-
Decarboxylation : Heating the dicarboxylic acid eliminates one carboxyl group, producing cyclopropanecarboxylic acid2.
Mechanistic Insight :
This method achieves 60–75% yields but requires stringent control of stoichiometry to avoid polyalkylation.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which inserts into alkenes to form cyclopropanes:
-
Substrate Preparation : A pre-constructed allyl ester (e.g., allyl acetate) serves as the alkene precursor.
-
Reaction Conditions : Zn(Cu) and CHI in ether at 0–25°C for 6–12 hours.
-
Post-Functionalization : Hydrolysis of the ester yields cyclopropanecarboxylic acid.
Advantages :
-
High stereoselectivity for disubstituted alkenes.
-
Compatible with acid-sensitive groups due to mild conditions.
Synthesis of 2-Bromo-4-chlorophenoxymethyl Substituent
Etherification of 2-Bromo-4-chlorophenol
The phenoxymethyl group is introduced via Williamson ether synthesis:
-
Substrate Activation : 2-Bromo-4-chlorophenol is deprotonated with KCO in acetone.
-
Alkylation : Reaction with methylene bromide (CHBr) at 60°C for 8 hours forms 2-bromo-4-chlorophenoxymethyl bromide.
-
Isolation : The product is purified via vacuum distillation (yield: 65–80%).
Critical Parameters :
-
Excess CHBr minimizes di-ether byproducts.
-
Anhydrous conditions prevent hydrolysis of the alkylating agent.
Convergent Coupling Strategies
Nucleophilic Substitution on Cyclopropane Derivatives
The phenoxymethyl bromide reacts with a cyclopropanecarboxylate salt:
-
Carboxylate Formation : Cyclopropanecarboxylic acid is treated with NaH in THF to generate the sodium carboxylate.
-
Alkylation : Addition of 2-bromo-4-chlorophenoxymethyl bromide at 0°C, followed by stirring at 25°C for 12 hours.
-
Workup : Acidification with HCl precipitates the product, which is recrystallized from ethanol/water (yield: 50–65%).
Side Reactions :
-
Competing elimination to form cyclopropene derivatives.
-
Oligomerization of the phenoxymethyl electrophile.
Mitsunobu Reaction for Ether Formation
For acid-sensitive substrates, the Mitsunobu reaction couples the phenol with a cyclopropanemethanol derivative:
-
Alcohol Preparation : Reduce cyclopropanecarbonyl chloride to cyclopropanemethanol using LiAlH.
-
Coupling : React 2-bromo-4-chlorophenol with cyclopropanemethanol using DEAD and PPh in THF.
-
Oxidation : Oxidize the alcohol to the carboxylic acid using KMnO in acidic conditions.
Yield Optimization :
-
Use of 1.2 equivalents of DIAD improves conversion.
-
Stepwise oxidation minimizes over-oxidation to CO.
Alternative Pathways and Emerging Methods
Transition Metal-Catalyzed Cross-Coupling
Recent advances employ palladium catalysis to link pre-formed cyclopropane fragments with halogenated aromatics:
-
Suzuki-Miyaura Coupling : Cyclopropaneboronic acid reacts with 2-bromo-4-chlorophenyl triflate using Pd(PPh) and KCO.
-
Buchwald-Hartwig Amination : Adaptable for oxygen-based linkages under modified conditions.
Limitations :
-
Requires specialized ligands for efficient coupling.
-
High catalyst loadings (5–10 mol%) increase costs.
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility in cyclopropanation:
-
Malonic Ester Alkylation : Precision dosing of reagents minimizes side reactions.
-
In-line Purification : Scavenger resins remove excess alkylating agents.
Reported Outcomes :
-
20% improvement in yield compared to batch processes.
Analytical and Optimization Data
Table 1: Comparative Yields of Synthetic Routes
Table 2: Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Alkylation Temperature | 0–25°C | Prevents elimination |
| Cyclopropanation Time | 6–8 hours | Maximizes ring closure |
| Oxidation Agent | KMnO (0.1 M) | Avoids over-oxidation |
Challenges and Mitigation Strategies
Steric Hindrance in Cyclopropanation
The phenoxymethyl group’s bulk impedes ring-closure in malonic ester routes:
-
Solution : Use high-boiling solvents (e.g., DMF) to enhance solubility.
-
Alternative : Introduce the substituent post-cyclopropanation.
Regioselectivity in Electrophilic Substitution
Bromine and chlorine substituents direct incoming electrophiles unpredictably:
-
Mitigation : Employ directing groups (e.g., sulfonic acids) during phenol synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid has been investigated for various applications in scientific research:
Medicinal Chemistry
- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Properties: The compound has demonstrated potential in modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory diseases.
Agricultural Chemistry
- Herbicide Development: The compound's structural features suggest potential herbicidal activity. Preliminary studies indicate that it may inhibit the growth of certain weed species, making it a candidate for development as a selective herbicide.
- Plant Growth Regulation: Research has explored its effects on plant growth, suggesting that it may act as a growth regulator by modulating hormonal pathways in plants.
The biological activity of 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid is attributed to its ability to interact with various biological targets:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis was confirmed through flow cytometry and caspase activation assays.
Case Study 2: Herbicidal Activity
In a greenhouse study, the compound was tested against common weed species such as Amaranthus retroflexus and Echinochloa crus-galli. Findings included:
- Effective Concentration (EC50): 200 g/ha
- Growth Inhibition: Significant reduction in biomass observed at higher concentrations.
Mechanism of Action
The mechanism of action of 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aromatic Substituents
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 345965-52-8)
- Structure : A bromophenyl group directly attached to the cyclopropane ring.
- Properties : Density = 1.671 g/cm³; Molecular weight = 229.08 g/mol.
- Applications: Used in organic synthesis and as a precursor for pharmaceuticals.
1-(4-Bromo-2-methoxyphenoxy)cyclopropanecarboxylic acid
- Structure: Bromo and methoxy groups on the phenoxy ring, connected via a methylene group to the cyclopropane.
- Properties : Molecular formula = C₁₁H₁₁BrO₄; pKa = ~3.8–4.6 (predicted).
- Applications : The methoxy group enhances solubility compared to halogen-only analogs, making it suitable for formulations requiring moderate polarity .
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 869970-64-9)
- Structure : Chloro and fluoro substitutions on the aromatic ring.
- Properties : Density = 1.487 g/cm³; Molecular weight = 214.62 g/mol; pKa = 3.81.
- Key Difference : Fluorine’s electronegativity may increase metabolic stability compared to bromo/chloro combinations, influencing pharmacokinetics in drug design .
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 29765-47-7)
- Structure : A methoxybenzyl group attached to the cyclopropane.
- Properties : Boiling point = 356.3°C (predicted); pKa = 4.65.
- Applications: The non-halogenated methoxy group reduces toxicity, favoring use in non-agrochemical applications like polymer additives .
Functional Analogues in Agrochemicals
Cyclanilide (CAS: 113136-77-9)
- Structure : N-(2,4-dichlorophenyl)carbamoyl-substituted cyclopropanecarboxylic acid.
- Properties: Molecular formula = C₁₁H₉Cl₂NO₃; used as a plant growth regulator.
- Comparison: The carbamoyl group in cyclanilide enhances systemic activity in plants, whereas the target compound’s phenoxy methyl group may improve foliar adhesion .
Permethrin (CAS: 52645-53-1)
- Structure : Ester derivative of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
- Properties : Broad-spectrum insecticide; molecular weight = 391.3 g/mol.
- Key Difference : The ester linkage in permethrin increases volatility and insecticidal activity, whereas the carboxylic acid group in the target compound may limit mobility but improve soil persistence .
Pharmaceutical Derivatives
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
- Structure : Carbamoyl group attached to the cyclopropane ring.
- Applications: Intermediate in kinase inhibitors (e.g., c-Met inhibitors). The carbamoyl group facilitates hydrogen bonding with enzymatic targets, a feature absent in the target compound’s halogenated phenoxy structure .
1-(1-Hydroxyethyl)cyclopropanecarboxylic acid (CAS 72436-81-8)
- Structure : Hydroxyethyl substituent on the cyclopropane.
- Applications: Potential use in prodrug formulations due to its hydroxyl group, which enhances water solubility compared to halogenated analogs .
Physicochemical and Functional Comparison Table
Key Research Findings
- Halogenation Effects : Bromine and chlorine substituents enhance lipophilicity and bioactivity in agrochemicals but may increase environmental persistence .
- Structural Flexibility: The phenoxy methyl linker in the target compound allows for modular design, enabling tuning of steric and electronic properties for target-specific applications .
Biological Activity
1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry and agricultural sciences due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H11BrClO3
- Molecular Weight : 305.57 g/mol
- IUPAC Name : 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid
- Canonical SMILES : C1CC1(C(=O)O)C(C2=C(C=C(C=C2Br)Cl)OCC)O
The biological activity of 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in treating bacterial infections.
Antimicrobial Activity
A study evaluated the antimicrobial activity of various derivatives of cyclopropanecarboxylic acids, including 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Enzyme Inhibition Studies
Research has demonstrated that the compound inhibits the enzyme cyclooxygenase (COX), which plays a critical role in inflammation. The IC50 value for COX inhibition was found to be approximately 25 µM, indicating a moderate level of activity.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, administration of 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid resulted in a significant reduction in inflammatory markers such as prostaglandin E2 (PGE2). This suggests potential applications in treating inflammatory diseases.
Case Study 2: Anticancer Properties
Another study investigated the anticancer effects of the compound on various cancer cell lines, including breast and colon cancer. The results showed that the compound induced apoptosis in cancer cells at concentrations above 50 µM, highlighting its potential as an anticancer agent.
Research Findings
Recent research has focused on synthesizing analogs of 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid to enhance its biological activity. Modifications in the phenoxy group have been shown to increase potency against specific targets while reducing toxicity.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid, and how do reaction conditions impact yield?
Answer:
A common approach involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution. For example, bromo/chloro-substituted aromatic precursors (e.g., 2-bromo-4-chlorophenol) can react with cyclopropanecarboxylic acid derivatives under basic conditions to form the ether linkage. Key factors include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product (purity >95%) .
Basic: How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR : Key signals include:
- Cyclopropane protons : δ 0.8–1.5 ppm (multiplet due to ring strain).
- Aromatic protons : δ 7.2–7.8 ppm (split into doublets from bromo/chloro substituents).
- Carboxylic acid proton : δ 12–13 ppm (broad singlet).
- X-ray crystallography : Provides absolute configuration data. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters a = 27.447 Å, b = 8.886 Å, and c = 28.861 Å confirm steric constraints of the cyclopropane ring .
Advanced: What experimental strategies resolve contradictions between theoretical and observed spectroscopic data?
Answer:
Discrepancies (e.g., unexpected coupling constants in NMR) may arise from conformational flexibility or solvent effects . Mitigation approaches include:
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
- DFT calculations : Compare computed (B3LYP/6-31G**) and experimental spectra to validate stereoelectronic effects.
- Deuteration studies : Replace exchangeable protons (e.g., -COOH) to simplify splitting patterns .
Advanced: How do the electron-withdrawing bromo and chloro groups influence reactivity in nucleophilic substitution reactions?
Answer:
The meta-directing nature of bromo and chloro substituents on the phenoxy ring alters electronic density:
- Activation barriers : Increased electrophilicity at the methylene carbon adjacent to the cyclopropane ring facilitates SN2 reactions.
- Steric effects : Bulky substituents reduce accessibility, favoring polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Competing pathways : Monitor for elimination products (e.g., cyclopropene derivatives) under high-temperature conditions .
Basic: What in vitro assays are used to evaluate this compound’s potential in medicinal chemistry?
Answer:
- Enzyme inhibition assays : Measure IC50 values against targets like cyclooxygenase-2 (COX-2) using fluorescence-based protocols.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction.
- Stability studies : HPLC monitoring of degradation in simulated gastric fluid (pH 2.0) to predict oral bioavailability .
Advanced: How can computational methods (e.g., DFT) predict cyclopropane ring strain and its impact on stability?
Answer:
- Ring strain energy : Calculate using DFT (e.g., ωB97X-D/def2-TZVP) to quantify angle distortion (ideal 60° vs. observed ~58°).
- Thermodynamic stability : Compare Gibbs free energy (ΔG) of cyclopropane vs. ring-opened isomers.
- Reactivity predictions : Frontier molecular orbital (FMO) analysis identifies sites prone to electrophilic attack .
Basic: What analytical techniques ensure purity and quantify trace impurities in this compound?
Answer:
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Detect impurities (e.g., dehalogenated byproducts) via exact mass (<5 ppm error).
- Karl Fischer titration : Quantify water content (<0.2% w/w).
- Elemental analysis : Validate C/H/N ratios within 0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
